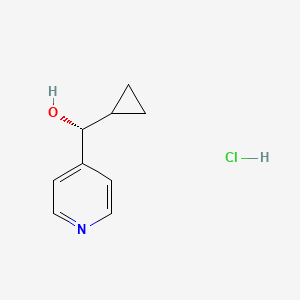
(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of (R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in disease processes. It may also interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride in lab experiments include its potential as a drug candidate for the treatment of various diseases and its potential as a chiral ligand in asymmetric catalysis. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of (R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride. These include further research into its mechanism of action, potential side effects, and optimal dosing regimens. Additionally, it may be studied for its potential as a drug candidate for the treatment of other diseases, such as Parkinson's disease and depression. It may also be studied for its potential as a chiral ligand in other types of asymmetric catalysis. Overall, (R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride has potential applications in various areas of scientific research and warrants further investigation.
Métodos De Síntesis
The synthesis of (R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride involves the reaction of pyridine-4-carboxaldehyde with cyclopropylmethyl magnesium bromide followed by reduction with lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain (R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride.
Aplicaciones Científicas De Investigación
(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride has potential applications in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has also been studied for its potential as a chiral ligand in asymmetric catalysis.
Propiedades
IUPAC Name |
(R)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNDQAZTDOHEA-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=NC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/no-structure.png)
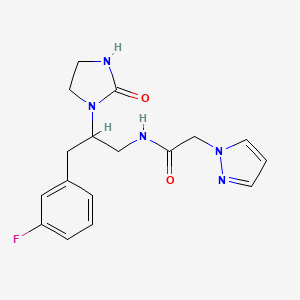
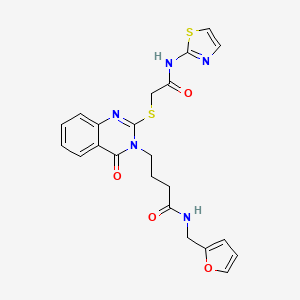
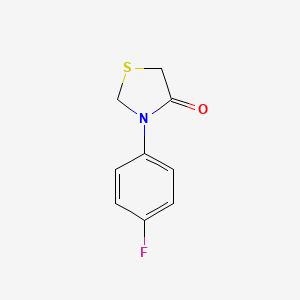
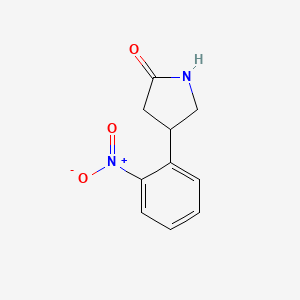
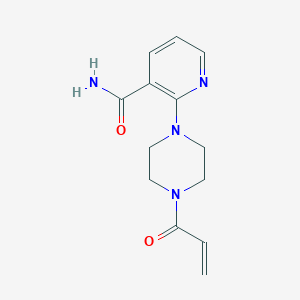

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)

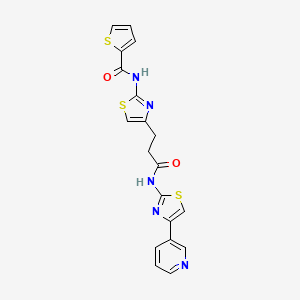
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2854822.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
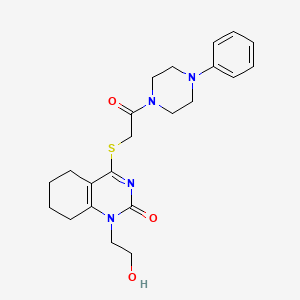
![3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854825.png)